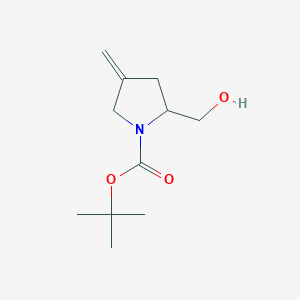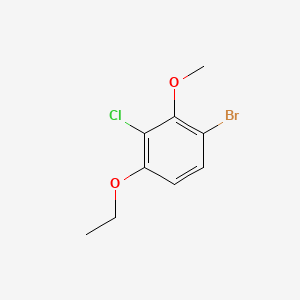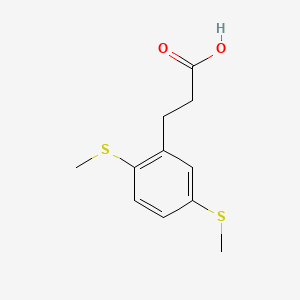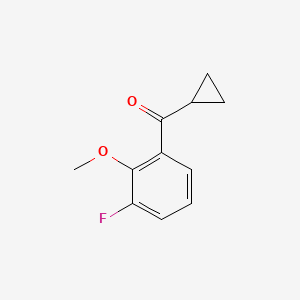
2,4-Difluoro-5-iodo-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-5-iodo-3-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H5F2IO2 and a molecular weight of 298.03 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzaldehyde core, making it a valuable intermediate in organic synthesis and various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-iodo-3-methoxybenzaldehyde typically involves the iodination of 2,4-difluoro-3-methoxybenzaldehyde. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-5-iodo-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: 2,4-Difluoro-5-iodo-3-methoxybenzoic acid.
Reduction: 2,4-Difluoro-5-iodo-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-5-iodo-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-iodo-3-methoxybenzaldehyde involves its interaction with various molecular targets. The presence of electron-withdrawing fluorine and iodine atoms influences its reactivity and binding affinity to specific enzymes and receptors. This compound can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
- 2,4-Difluoro-3-methoxybenzaldehyde
- 2,5-Difluoro-4-iodo-3-methoxybenzoic acid
- 3,5-Difluoro-2-hydroxy-4-methoxybenzaldehyde
Comparison: 2,4-Difluoro-5-iodo-3-methoxybenzaldehyde is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties. Compared to similar compounds, it offers distinct advantages in certain synthetic applications and research contexts .
Properties
Molecular Formula |
C8H5F2IO2 |
|---|---|
Molecular Weight |
298.02 g/mol |
IUPAC Name |
2,4-difluoro-5-iodo-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H5F2IO2/c1-13-8-6(9)4(3-12)2-5(11)7(8)10/h2-3H,1H3 |
InChI Key |
NZKQELIKABUMDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1F)I)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777627.png)
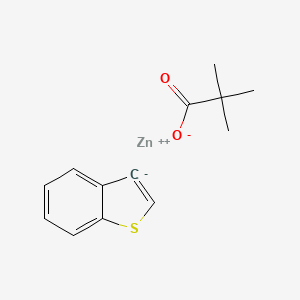
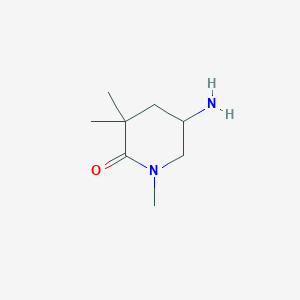
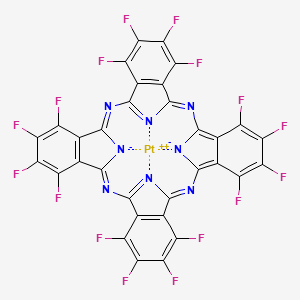
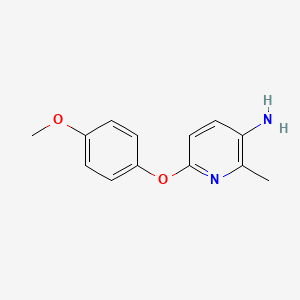
![4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride](/img/structure/B14777662.png)

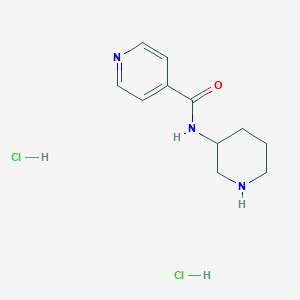
![4-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid](/img/structure/B14777688.png)
